2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide
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Description
2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H17N3O2S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound and its derivatives have been utilized as building blocks in the synthesis of various heterocyclic compounds. For example, Janardhan et al. (2014) utilized N-aryl-2-chloroacetamides as doubly electrophilic building blocks to form thiazolo[3,2-a]pyrimidinones, which could include structures similar to the compound of interest, highlighting its potential in the synthesis of complex heterocycles Janardhan et al., 2014.
Antimicrobial and Anti-inflammatory Activities
Derivatives of the compound have shown antimicrobial and anti-inflammatory activities. For instance, Baviskar et al. (2013) synthesized a series of thiazolidin-4-one derivatives, which included N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl} acetamide, and tested their antimicrobial activities, suggesting potential applications in developing antimicrobial agents Baviskar et al., 2013.
Antitumor Activities
Compounds structurally related to the query compound have been evaluated for their antitumor activities. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, including the pharmacophoric 2-(4-aminophenyl)benzothiazole structure, and screened them for potential antitumor activity Yurttaş et al., 2015.
Anticonvulsant Evaluation
Indoline derivatives functionalized with aryloxadiazole amine and benzothiazole acetamide, which may resemble the query compound's structure, have been synthesized and evaluated for anticonvulsant activities. Nath et al. (2021) designed and synthesized such compounds and assessed their effectiveness against seizures in mice, highlighting the compound's potential in anticonvulsant drug development Nath et al., 2021.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c1-14-6-11-20-21(12-14)30-24(27-20)15-7-9-16(10-8-15)26-23(29)22(28)18-13-25-19-5-3-2-4-17(18)19/h2-13,25H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGALFPZAXIPJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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